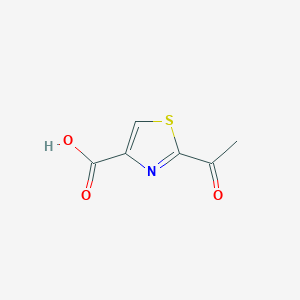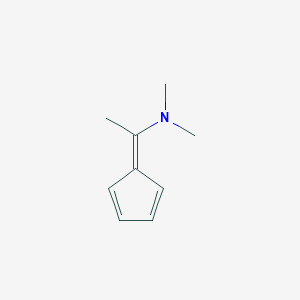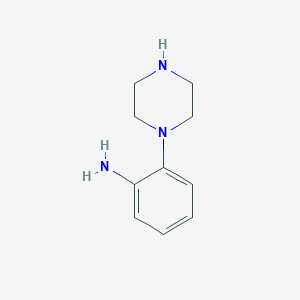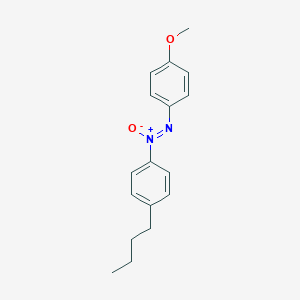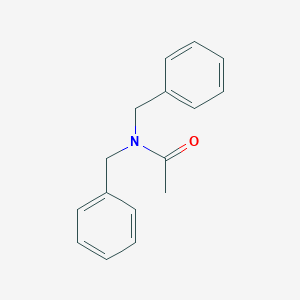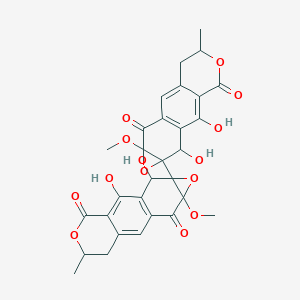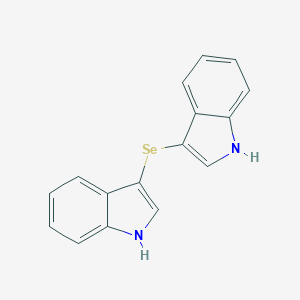
3-(1H-indol-3-ylselanyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-3-ylselanyl)-1H-indole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in scientific research, and its synthesis method and mechanism of action have been extensively studied.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-3-ylselanyl)-1H-indole is not fully understood. However, studies have shown that it induces cell death in cancer cells through the activation of apoptotic pathways. It has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases.
Biochemische Und Physiologische Effekte
Studies have demonstrated that 3-(1H-indol-3-ylselanyl)-1H-indole has significant biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, leading to their death. It has also been shown to inhibit the activity of enzymes involved in the progression of neurodegenerative diseases, leading to a reduction in the accumulation of toxic proteins.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(1H-indol-3-ylselanyl)-1H-indole for lab experiments is its ability to induce cell death in cancer cells. This makes it a promising compound for the development of anticancer drugs. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(1H-indol-3-ylselanyl)-1H-indole. One area of research is the optimization of its synthesis method to improve the yield and purity of the compound. Another area of research is the investigation of its potential applications in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential side effects.
Synthesemethoden
The synthesis of 3-(1H-indol-3-ylselanyl)-1H-indole involves several steps, including the preparation of 3-bromo-1H-indole and the reaction with sodium selenide to form 3-(1H-indol-3-ylselanyl)-1H-indole. This method has been optimized by various researchers to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-3-ylselanyl)-1H-indole has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticancer agent, with studies demonstrating its ability to induce cell death in cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
CAS-Nummer |
14293-12-0 |
|---|---|
Produktname |
3-(1H-indol-3-ylselanyl)-1H-indole |
Molekularformel |
C16H12N2Se |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
3-(1H-indol-3-ylselanyl)-1H-indole |
InChI |
InChI=1S/C16H12N2Se/c1-3-7-13-11(5-1)15(9-17-13)19-16-10-18-14-8-4-2-6-12(14)16/h1-10,17-18H |
InChI-Schlüssel |
ZREVWSHPBCYLQO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)[Se]C3=CNC4=CC=CC=C43 |
Synonyme |
3,3'-Selenobis(1H-indole) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



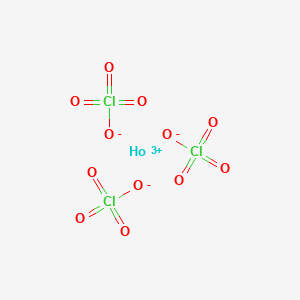
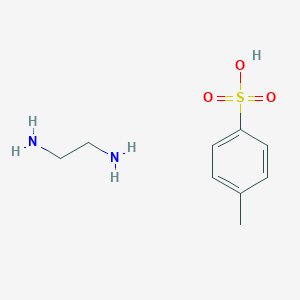
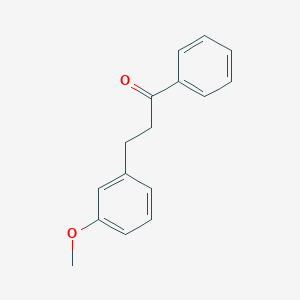
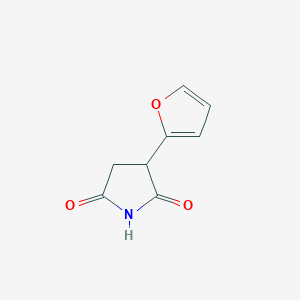
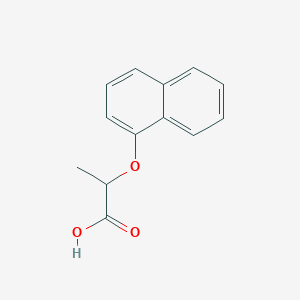
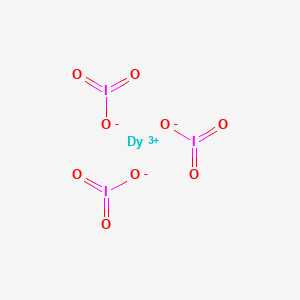
![2,6-Dichloro-4-[1-(3,5-dichloro-4-hydroxyphenyl)cyclohexyl]phenol](/img/structure/B82974.png)
